molecular formula C11H11N3O3 B1334043 n-Benzyl oxymethyl-4-nitro-imidazole CAS No. 669713-66-0

n-Benzyl oxymethyl-4-nitro-imidazole

Cat. No.: B1334043
CAS No.: 669713-66-0
M. Wt: 233.22 g/mol
InChI Key: TXXYYOUBDOAQDT-UHFFFAOYSA-N
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Description

n-Benzyl oxymethyl-4-nitro-imidazole: is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.23 g/mol . This compound is characterized by the presence of a benzyl group attached to an oxymethyl group, which is further connected to a 4-nitro-imidazole ring. The compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl oxymethyl-4-nitro-imidazole typically involves the reaction of benzyl chloride with oxymethyl-4-nitro-imidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions: n-Benzyl oxymethyl-4-nitro-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Benzyl oxymethyl-4-nitro-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Benzyl oxymethyl-4-nitro-imidazole involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to antimicrobial effects. The compound targets specific enzymes and pathways in microorganisms, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

  • n-Benzyl oxymethyl-2-nitro-imidazole
  • n-Benzyl oxymethyl-5-nitro-imidazole
  • n-Benzyl oxymethyl-4-amino-imidazole

Comparison: n-Benzyl oxymethyl-4-nitro-imidazole is unique due to the position of the nitro group on the imidazole ring. This positioning influences its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct chemical properties and biological effects, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-nitro-1-(phenylmethoxymethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-14(16)11-6-13(8-12-11)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYYOUBDOAQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373463
Record name n-benzyl oxymethyl-4-nitro-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-66-0
Record name 4-Nitro-1-[(phenylmethoxy)methyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-benzyl oxymethyl-4-nitro-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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